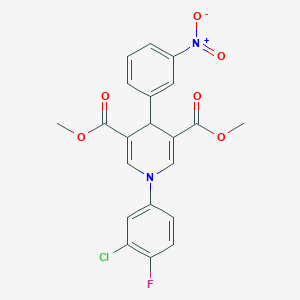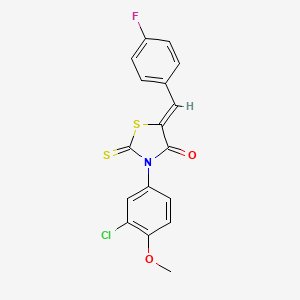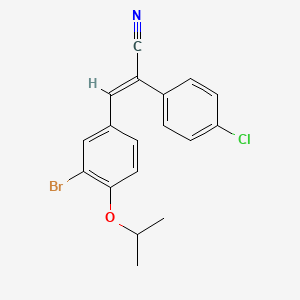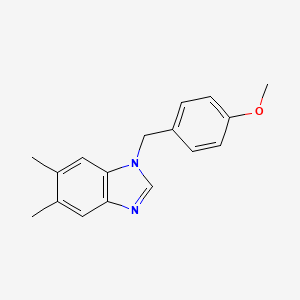
dimethyl 1-(3-chloro-4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related dihydropyridine derivatives involves high optical purities and optical resolution processes. For instance, optically active derivatives have been synthesized with high purity from dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl) pyridinecarboxylic acids, showing significant pharmacological effects (Ashimori et al., 1991).
Molecular Structure Analysis
- The molecular structures of dihydropyridine compounds, closely related to the compound , have been determined by various methods like X-ray diffraction. These studies reveal boat-type conformations and variations in ring puckering influenced by substituents (Fossheim et al., 1982).
Wissenschaftliche Forschungsanwendungen
Calcium Channel Antagonistic Effects
Calcium channel antagonists are pivotal in research due to their vasodilatory properties, especially on cerebral vessels, making them a significant focus in studies related to cerebral vasospasm prophylaxis and treatment. For instance, nimodipine, a closely related compound, has been shown to prevent spasm of the isolated rabbit basilar artery and dilate predominantly cerebral vessels, indicating its potential usefulness in treating cerebral vasospasm in humans (Kazda & Towart, 2005).
Synthesis and Pharmacological Effects
The synthesis of optically active derivatives of similar compounds has been explored, revealing insights into their pharmacological effects, such as antihypertensive effects on spontaneously hypertensive rats and inhibition of nimodipine binding to rat cardiac membrane homogenates. These studies provide a foundation for the development of new therapeutic agents (Ashimori et al., 1991).
Photophysical Studies
Research into the photophysics of related compounds, such as dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, explores their fluorescence properties in various media. These studies contribute to understanding the electron and energy transfer processes in these compounds, which is essential for developing photoactivated materials and sensors (Jiménez et al., 2009).
Environmental Applications
The ability of related compounds to participate in reactions under specific conditions, such as high pressure, offers insights into new synthesis pathways and environmental applications. For example, the photoassisted Fenton reaction's effectiveness in decomposing certain pesticides in water showcases the potential of these compounds in environmental remediation (Pignatello & Sun, 1995).
Eigenschaften
IUPAC Name |
dimethyl 1-(3-chloro-4-fluorophenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O6/c1-30-20(26)15-10-24(13-6-7-18(23)17(22)9-13)11-16(21(27)31-2)19(15)12-4-3-5-14(8-12)25(28)29/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVKLUTUKKFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(3-chloro-4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)